![molecular formula C15H10BrN3O2S B2801179 2-[8-(2-chlorophenoxy)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]-N-(4-isopropylphenyl)acetamide CAS No. 1030101-00-8](/img/structure/B2801179.png)
2-[8-(2-chlorophenoxy)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]-N-(4-isopropylphenyl)acetamide
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Description
2-[8-(2-chlorophenoxy)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]-N-(4-isopropylphenyl)acetamide is a useful research compound. Its molecular formula is C15H10BrN3O2S and its molecular weight is 376.23. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Assessment
The synthesis of fused heterocyclic 1,2,4-triazoles, including compounds with a [1,2,4]triazolo[4,3-a]pyrazine moiety, has garnered significant attention due to their interesting biological properties. Research efforts have developed methods for synthesizing novel acetamides that incorporate an 1,2,4-oxadiazole cycle, akin to the structure of interest. These compounds have been synthesized in good yields and their structures confirmed via NMR spectroscopy. The pharmacological activity of these compounds was also assessed, indicating their potential in various biological applications (Karpina et al., 2019).
Anticancer and Antimicrobial Activities
Compounds within the [1,2,4]triazolo[4,3-a]pyrazine family have been synthesized for their anticancer and antimicrobial properties. These include derivatives incorporating an antipyrin moiety, which have shown promising results in preliminary biological activity assessments (Riyadh et al., 2013).
Antifungal and Antibacterial Activities
New pyrazoline and pyrazole derivatives, which may include structures related to the compound of interest, have been synthesized and shown to possess antifungal and antibacterial activities. This demonstrates the potential use of such compounds in addressing microbial resistance (Hassan, 2013).
Other Biological Properties
Beyond anticancer and antimicrobial activities, these compounds have been explored for a variety of biological effects, including potential applications in treating diabetes through the inhibition of dipeptidyl peptidase-IV enzyme (DPP-IV) (Yu-tao, 2009). Additionally, their use in synthesizing compounds with positive inotropic activity has been evaluated, suggesting applications in cardiovascular diseases (Wu et al., 2012).
properties
IUPAC Name |
4-(1,3-benzodioxol-5-yl)-N-(5-bromopyridin-2-yl)-1,3-thiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrN3O2S/c16-10-2-4-14(17-6-10)19-15-18-11(7-22-15)9-1-3-12-13(5-9)21-8-20-12/h1-7H,8H2,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEJGWKYUOBKACK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=CSC(=N3)NC4=NC=C(C=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[8-(2-chlorophenoxy)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]-N-(4-isopropylphenyl)acetamide |
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